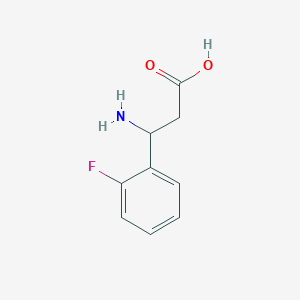

3-amino-3-(2-fluorophenyl)propanoic Acid

Description

The exact mass of the compound 3-amino-3-(2-fluorophenyl)propanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-amino-3-(2-fluorophenyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-3-(2-fluorophenyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCLTSJQAQBNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117391-49-8 | |

| Record name | 3-amino-3-(2-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-(2-fluorophenyl)propanoic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(2-fluorophenyl)propanoic acid is a synthetic β-amino acid that has garnered significant interest in the field of medicinal chemistry. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, make it a valuable building block for the development of novel therapeutics, especially those targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis and properties of 3-amino-3-(2-fluorophenyl)propanoic acid, including detailed experimental protocols, physicochemical and pharmacological data, and an exploration of its potential biological activities.

Introduction

β-Amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. The incorporation of β-amino acids into peptides and other molecules can confer unique conformational properties and enhanced metabolic stability. The presence of a fluorine atom in 3-amino-3-(2-fluorophenyl)propanoic acid further modulates its electronic properties, lipophilicity, and binding interactions with biological targets. This makes it a compelling candidate for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles. This guide will delve into the key aspects of this compound for researchers in drug discovery and development.

Synthesis

The asymmetric synthesis of 3-amino-3-(2-fluorophenyl)propanoic acid is crucial for its application in pharmaceuticals, where a single enantiomer is often required. Several strategies have been developed for the enantioselective synthesis of β-amino acids. A prevalent and effective method involves the rhodium-catalyzed asymmetric hydrogenation of a β-amidoacrylate precursor.

General Synthetic Approach: Rhodium-Catalyzed Asymmetric Hydrogenation

A common route to enantiomerically enriched β-amino acids is through the asymmetric hydrogenation of β-(acylamino)acrylates. This method offers high enantioselectivity and is adaptable to a range of substrates.[1]

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl (E/Z)-3-amino-3-(2-fluorophenyl)acrylate

To a solution of 2-fluorobenzaldehyde (1.0 eq) and ethyl 3-amino-3-oxopropanoate (1.1 eq) in toluene is added a catalytic amount of piperidine. The mixture is heated at reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the β-aminoacrylate.

Step 2: Synthesis of Ethyl (E/Z)-3-acetamido-3-(2-fluorophenyl)acrylate

The product from Step 1 is dissolved in dichloromethane, and acetic anhydride (1.2 eq) and triethylamine (1.5 eq) are added. The reaction is stirred at room temperature until completion. The mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the acetylated product.

Step 3: Asymmetric Hydrogenation

The β-(acylamino)acrylate (1.0 eq) is dissolved in degassed methanol in a high-pressure reactor. A rhodium catalyst with a chiral phosphine ligand (e.g., Rh(COD)2BF4 with (R,R)-Me-DuPhos, 0.01 eq) is added. The reactor is purged with hydrogen and then pressurized to 50 psi. The reaction is stirred at room temperature for 24 hours. After releasing the pressure, the solvent is evaporated, and the residue is purified to yield the protected amino acid.

Step 4: Hydrolysis

The protected amino acid is heated at reflux in 6N HCl. After cooling, the solution is concentrated, and the resulting solid is washed with diethyl ether to give the hydrochloride salt of 3-amino-3-(2-fluorophenyl)propanoic acid.

Physicochemical Properties

The physicochemical properties of 3-amino-3-(2-fluorophenyl)propanoic acid are essential for its handling, formulation, and biological activity. While experimental data for the 2-fluoro isomer is limited, data for the closely related 3-fluoro isomer and general properties of similar compounds provide valuable insights.

| Property | Value (Predicted/Analogous Data) | Reference |

| Molecular Formula | C₉H₁₀FNO₂ | [2] |

| Molecular Weight | 183.18 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point (°C) | ~223 (decomposes) for 3-amino-3-(4-chlorophenyl)propionic acid | |

| pKa | ~4 (carboxylic acid), ~9-10 (amino group) (Estimated) | |

| Solubility | Soluble in water and polar organic solvents | |

| XLogP3 | -1.9 (for 3-fluoro isomer) | [2] |

| Topological Polar Surface Area | 63.3 Ų (for 3-fluoro isomer) | [2] |

Spectroscopic Data (Hypothetical)

Spectroscopic analysis is critical for the structural elucidation and quality control of the synthesized compound. Based on the structure, the following spectral characteristics are expected:

-

¹H NMR: Signals corresponding to the aromatic protons (multiplet, ~7.0-7.5 ppm), the methine proton adjacent to the amino group (triplet or multiplet, ~4.0-4.5 ppm), the methylene protons (doublet of doublets or multiplet, ~2.5-3.0 ppm), and broad signals for the amine and carboxylic acid protons.

-

¹³C NMR: Resonances for the aromatic carbons (some showing C-F coupling), the carbonyl carbon (~175 ppm), the methine carbon (~50 ppm), and the methylene carbon (~40 ppm).

-

FTIR (cm⁻¹): Broad O-H stretch from the carboxylic acid (~2500-3300), N-H stretches from the amino group (~3000-3400), a strong C=O stretch from the carboxylic acid (~1700-1725), and C-F stretch (~1100-1300).

-

Mass Spectrometry (ESI+): A prominent peak for the molecular ion [M+H]⁺ at m/z 184.07.

Pharmacological Properties and Biological Activity

3-Amino-3-(2-fluorophenyl)propanoic acid is primarily recognized as a building block for more complex pharmaceutical agents, particularly those targeting neurological disorders.[3] While specific studies on this compound are limited, its structural similarity to known neuroactive compounds suggests potential interactions with neurotransmitter systems.

Potential Targets and Mechanism of Action

β-Phenyl-substituted amino acids are known to interact with various receptors in the central nervous system. The primary hypothesized targets for 3-amino-3-(2-fluorophenyl)propanoic acid and its derivatives include:

-

GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Analogs of GABA are used to treat epilepsy, anxiety, and other neurological conditions. The structural similarity of 3-amino-3-(2-fluorophenyl)propanoic acid to GABA suggests it could potentially modulate GABAergic signaling. Studies on similar compounds, such as 3-amino-3-(4-chlorophenyl)propanoic acid, have shown weak antagonist activity at GABA-B receptors.[4]

-

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory. Overactivation of NMDA receptors is implicated in neurodegenerative diseases. Certain amino acid derivatives can act as agonists or antagonists at the glycine co-agonist site of the NMDA receptor.[5] The therapeutic potential of modulating NMDA receptor activity makes this a plausible target for derivatives of 3-amino-3-(2-fluorophenyl)propanoic acid.

Future Directions in Research

Further research is warranted to fully elucidate the pharmacological profile of 3-amino-3-(2-fluorophenyl)propanoic acid and its derivatives. Key areas for future investigation include:

-

Receptor Binding Assays: To determine the binding affinity of the compound for a panel of CNS receptors, including GABA-A, GABA-B, and various subtypes of glutamate receptors.

-

In Vitro Functional Assays: To characterize the functional activity of the compound as an agonist, antagonist, or modulator at its identified targets.

-

In Vivo Behavioral Studies: To assess the effects of the compound on animal models of neurological and psychiatric disorders.

Conclusion

3-Amino-3-(2-fluorophenyl)propanoic acid is a promising scaffold for the development of novel therapeutics. Its synthesis can be achieved through established methods of asymmetric catalysis, and its unique physicochemical properties, conferred by the fluorine substitution, make it an attractive candidate for CNS drug discovery. While further research is needed to fully understand its pharmacological profile, the potential for this compound to modulate key neurotransmitter systems highlights its significance for the future of neuropharmacology. This guide provides a foundational resource for scientists and researchers looking to explore the synthesis and properties of this intriguing molecule.

References

- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 2. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

In-Depth Technical Guide: Characterization of 3-Amino-3-(2-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest in the field of medicinal chemistry and drug development. Its structure, featuring a fluorinated phenyl group, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in the area of neuropharmacology. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the characterization of the (S)-enantiomer of 3-amino-3-(2-fluorophenyl)propanoic acid, including its known properties, a general synthesis protocol, and expected analytical data.

Physicochemical and Pharmacological Properties

While detailed experimental data for (S)-3-amino-3-(2-fluorophenyl)propanoic acid is not extensively available in peer-reviewed literature, some key properties have been reported by chemical suppliers. These are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 151911-32-9 | [1] |

| Molecular Formula | C₉H₁₀FNO₂ | [1] |

| Molecular Weight | 183.18 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | ≥ 95.0% - ≥ 98% (by HPLC) | [1][2] |

| Optical Rotation | [α]D²⁵ = -1.5 to -2.5° (c=1 in 0.5N NaOH) | [2] |

| Solubility | Enhanced solubility is suggested, but specific data is not available. | [2] |

| Stability | Enhanced stability is suggested, but specific data is not available. | [2] |

| Biological Application | Building block for agents targeting neurological disorders. | [2] |

Experimental Protocols

Synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid

A common method for the synthesis of β-amino acids is the one-pot reaction of an aldehyde, malonic acid, and a source of ammonia. The following is a general procedure that can be adapted for the synthesis of the target compound.

Reaction Scheme:

Materials:

-

2-Fluorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Diethyl ether (for washing)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.2 eq) in ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted aldehyde.

-

Adjust the pH of the aqueous layer to approximately 9-10 with a sodium hydroxide solution to precipitate any by-products. Filter if necessary.

-

Adjust the pH of the filtrate to the isoelectric point of the amino acid (typically around pH 6-7) with a dilute hydrochloric acid solution.

-

The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 3-amino-3-(2-fluorophenyl)propanoic acid.

Note: This procedure yields the racemic mixture. Chiral resolution can be achieved through various methods, such as diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid dissolution).

-

Expected Signals:

-

Aromatic protons (ortho, meta, para to the fluorine) will appear in the range of δ 7.0-7.8 ppm, showing complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

The proton at the chiral center (Cα) adjacent to the amino and phenyl groups is expected to be a multiplet around δ 4.0-4.5 ppm.

-

The diastereotopic protons of the methylene group (Cβ) will likely appear as two separate multiplets or a complex multiplet in the range of δ 2.5-3.0 ppm.

-

-

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Expected Signals:

-

The carboxyl carbon will appear downfield, around δ 175-180 ppm.

-

The aromatic carbons will be observed in the range of δ 115-165 ppm. The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

The chiral carbon (Cα) is expected around δ 50-60 ppm.

-

The methylene carbon (Cβ) should appear around δ 40-45 ppm.

-

-

-

¹⁹F NMR: This will show a single resonance for the fluorine atom, and its chemical shift will be characteristic of a fluoroaromatic compound.

2. Infrared (IR) Spectroscopy

-

Prepare a sample as a KBr pellet or using an ATR accessory.

-

Expected Bands:

-

A broad O-H stretch from the carboxylic acid group from approximately 2500-3300 cm⁻¹.

-

N-H stretching vibrations from the amino group around 3000-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.

-

N-H bending vibrations around 1550-1650 cm⁻¹.

-

C-F stretching vibration in the aromatic region, typically around 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

-

-

3. Mass Spectrometry (MS)

-

Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Expected Ions:

-

In positive ion mode, the molecular ion peak [M+H]⁺ would be observed at m/z 184.0768.

-

In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed at m/z 182.0615.

-

Common fragmentation patterns would involve the loss of water (H₂O) or the carboxyl group (COOH).

-

-

Hypothetical Biological Signaling Pathway

Given its suggested application in neuropharmacology for conditions like depression and anxiety, 3-amino-3-(2-fluorophenyl)propanoic acid could potentially act as a modulator of neurotransmitter systems. For instance, it might function as an antagonist or a partial agonist at a specific neurotransmitter receptor, or it could inhibit the reuptake of a neurotransmitter. The following diagram illustrates a hypothetical mechanism where the compound acts as an antagonist at a postsynaptic G-protein coupled receptor (GPCR).

Disclaimer: The signaling pathway depicted is a generalized and hypothetical representation of how a compound like 3-amino-3-(2-fluorophenyl)propanoic acid might function in a neurological context. There is currently no specific experimental evidence in the public domain to confirm this or any other precise mechanism of action for this particular molecule. This diagram is for illustrative purposes only.

Conclusion

3-Amino-3-(2-fluorophenyl)propanoic acid represents a promising scaffold for the development of novel pharmaceuticals, particularly in the realm of neuropharmacology. While comprehensive experimental characterization data is not widely available, this guide provides the known properties and outlines standard protocols for its synthesis and characterization. The provided experimental workflows and expected analytical outcomes offer a solid foundation for researchers and drug development professionals working with this and related compounds. Further investigation is warranted to fully elucidate the biological activity and therapeutic potential of this molecule.

References

Technical Guide: 3-Amino-3-(2-fluorophenyl)propanoic Acid

CAS Number: 117391-49-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 3-amino-3-(2-fluorophenyl)propanoic acid, a fluorinated β-amino acid of interest in pharmaceutical research and development. This document collates available data on its chemical properties, synthesis, and potential biological significance, aimed at researchers, scientists, and professionals in the field of drug discovery.

Chemical and Physical Properties

3-Amino-3-(2-fluorophenyl)propanoic acid is a derivative of β-alanine containing a 2-fluorophenyl substituent at the β-position. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 117391-49-8 | N/A |

| Molecular Formula | C₉H₁₀FNO₂ | N/A |

| Molecular Weight | 183.18 g/mol | N/A |

| Computed XLogP3 | -1.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 183.06955672 | PubChem |

| Monoisotopic Mass | 183.06955672 | PubChem |

| Topological Polar Surface Area | 63.3 Ų | PubChem |

Note: Some of the listed data are computed and may vary from experimental values. Data for the 3-fluoro isomer is available on PubChem[1].

Synthesis and Spectroscopic Data

The synthesis of β-amino acids, including fluorinated analogs, can be achieved through various established methods. A common approach involves the Rodionov reaction, a one-pot synthesis from an aldehyde, malonic acid, and ammonia or an ammonium salt.

General Experimental Protocol for the Synthesis of 3-Amino-3-arylpropanoic Acids (Rodionov Reaction)

Materials:

-

2-Fluorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

Procedure:

-

A mixture of 2-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in ethanol is prepared.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield the desired 3-amino-3-(2-fluorophenyl)propanoic acid.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of 3-amino-3-(2-fluorophenyl)propanoic acid.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for 3-amino-3-(2-fluorophenyl)propanoic acid is not widely published. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Aromatic protons in the 7.0-7.5 ppm region, a multiplet for the chiral proton at the β-carbon, and signals for the α-methylene protons and the amine and carboxylic acid protons.

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the chiral β-carbon, and the α-methylene carbon.

-

IR: Characteristic absorptions for the N-H and O-H stretching of the amino and carboxylic acid groups, C=O stretching of the carboxylic acid, and C-F stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

Fluorinated amino acids are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter the conformation of peptides and proteins.

The (S)-enantiomer of 3-amino-3-(2-fluorophenyl)propanoic acid is noted for its use in neuroscience research.[2] While specific biological data is limited, β-amino acids and their derivatives are known to interact with various biological targets, including GABA receptors, which are crucial in the central nervous system.

Potential Areas of Research:

-

Neuroscience: As a potential modulator of neurotransmitter systems, this compound could be investigated for its efficacy in models of neurological and psychiatric disorders.[2]

-

Antimicrobial/Anticancer Agents: Derivatives of arylpropanoic acids have shown promise as antimicrobial and anticancer agents.[3][4][5] The unique electronic properties of the 2-fluoro-substitution could be explored in the design of novel therapeutic agents in these areas.

Diagram 2: Potential Research Applications

Caption: Potential research applications of 3-amino-3-(2-fluorophenyl)propanoic acid.

Safety and Handling

According to available Safety Data Sheets (SDS), 3-amino-3-(2-fluorophenyl)propanoic acid is classified as harmful if swallowed and may cause skin and eye irritation.[6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Table 2: Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Angene Chemical Safety Data Sheet[6]

Conclusion

3-Amino-3-(2-fluorophenyl)propanoic acid is a valuable building block for the development of novel therapeutic agents. Its fluorinated structure offers potential advantages in modulating biological activity and improving pharmacokinetic properties. While specific experimental data for this compound is limited in publicly accessible literature, the information available on related compounds suggests its potential in neuroscience and other therapeutic areas. Further research is warranted to fully elucidate its biological properties and potential applications in drug discovery and development.

References

An In-depth Technical Guide to 3-amino-3-(2-fluorophenyl)propanoic acid: Synthesis, Properties, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-3-(2-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest in medicinal chemistry due to the unique properties conferred by the fluorine substitution on the phenyl ring. This document provides a comprehensive overview of its molecular structure, physicochemical properties, potential synthetic routes, and prospective biological activities. Drawing on data from analogous compounds, this guide explores its potential as a modulator of key neurological targets and outlines detailed experimental protocols for its synthesis and biological evaluation.

Molecular Structure and Chemical Properties

3-amino-3-(2-fluorophenyl)propanoic acid is a derivative of β-phenylalanine with a fluorine atom at the ortho position of the phenyl ring. This substitution significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.

Physicochemical Data

A summary of the key physicochemical properties for 3-amino-3-(2-fluorophenyl)propanoic acid and its isomers is presented in Table 1.

| Property | 3-amino-3-(2-fluorophenyl)propanoic acid | 3-amino-3-(3-fluorophenyl)propanoic acid[1] | 3-amino-3-(4-fluorophenyl)propanoic acid |

| IUPAC Name | 3-amino-3-(2-fluorophenyl)propanoic acid | 3-amino-3-(3-fluorophenyl)propanoic acid | 3-amino-3-(4-fluorophenyl)propanoic acid |

| CAS Number | 117391-49-8 | 117391-51-2 | 325-89-3 |

| Molecular Formula | C₉H₁₀FNO₂ | C₉H₁₀FNO₂ | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol | 183.18 g/mol | 183.18 g/mol |

| SMILES | C1=CC=C(C(=C1)C(CC(=O)O)N)F | C1=CC(=CC(=C1)F)C(CC(=O)O)N | C1=CC(=CC=C1F)C(CC(=O)O)N |

| Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)O)N)F | C1=CC(=CC(=C1)F)C(CC(=O)O)N | C1=CC(=CC=C1F)C(CC(=O)O)N |

| InChI Key | Not available | GZNJUJNKZBHINS-UHFFFAOYSA-N | Not available |

Synthesis of 3-amino-3-(2-fluorophenyl)propanoic acid

Experimental Protocol: One-Pot Synthesis

Materials:

-

2-Fluorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluorobenzaldehyde (1.24 g, 10 mmol), malonic acid (1.04 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).

-

Solvent Addition: Add 50 mL of ethanol to the flask.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, a white precipitate should form. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and by-products.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure 3-amino-3-(2-fluorophenyl)propanoic acid.

-

Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

The introduction of a fluorine atom can significantly alter the pharmacological properties of a molecule. Based on studies of structurally related compounds, 3-amino-3-(2-fluorophenyl)propanoic acid may exhibit activity in the central nervous system (CNS).

GABA Receptor Modulation

Analogs such as 3-amino-3-(4-chlorophenyl)propanoic acid have been shown to act as antagonists at GABA-B receptors. Given the structural similarity, it is plausible that 3-amino-3-(2-fluorophenyl)propanoic acid could also interact with GABA receptors, potentially as an antagonist or a modulator.

Caption: Potential antagonism of the GABA-B receptor by 3-amino-3-(2-fluorophenyl)propanoic acid.

Nav1.7 Sodium Channel Modulation

Fluorinated phenylalanine derivatives have been incorporated into potent blockers of the voltage-gated sodium channel Nav1.7, a key player in pain signaling. The ortho-fluoro substitution in the target molecule could influence its interaction with the channel, potentially leading to analgesic properties.

Caption: Hypothetical blockade of the Nav1.7 sodium channel by 3-amino-3-(2-fluorophenyl)propanoic acid.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of 3-amino-3-(2-fluorophenyl)propanoic acid, the following detailed experimental protocols are proposed.

GABA-B Receptor Binding Assay

This protocol describes an in vitro radioligand binding assay to determine the affinity of the test compound for the GABA-B receptor.

Materials:

-

Rat brain cortical membranes (prepared or commercially available)

-

[³H]-GABA (radioligand)

-

Baclofen (positive control antagonist)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Bovine serum albumin (BSA)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Microplate reader

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) to a final protein concentration of 1-2 mg/mL.

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-GABA (final concentration ~20 nM), and 50 µL of various concentrations of 3-amino-3-(2-fluorophenyl)propanoic acid (e.g., 10⁻¹⁰ to 10⁻⁴ M). For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of baclofen (e.g., 100 µM).

-

Incubation: Add 50 µL of the membrane preparation to each well. Incubate the plate at room temperature for 30 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Assay for Nav1.7 Channel Activity

This protocol outlines the use of whole-cell patch-clamp electrophysiology to assess the effect of the test compound on Nav1.7 channel currents.

Materials:

-

HEK293 cells stably expressing human Nav1.7 channels

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Cell culture medium

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

Tetrodotoxin (TTX) (to isolate Nav1.7 currents if necessary)

-

3-amino-3-(2-fluorophenyl)propanoic acid stock solution

Procedure:

-

Cell Culture: Culture HEK293 cells expressing Nav1.7 in appropriate medium until they reach 70-80% confluency.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording: Place a coverslip with the cells in the recording chamber and perfuse with the external solution. Form a giga-ohm seal between the patch pipette and a single cell. Rupture the cell membrane to achieve the whole-cell configuration.

-

Data Acquisition: Hold the cell at a holding potential of -100 mV. Elicit Nav1.7 currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

-

Compound Application: After establishing a stable baseline recording, perfuse the cell with the external solution containing various concentrations of 3-amino-3-(2-fluorophenyl)propanoic acid.

-

Data Analysis: Measure the peak inward current at each voltage step before and after compound application. Construct a concentration-response curve to determine the IC₅₀ of the compound for Nav1.7 channel inhibition. Analyze the effects on channel gating properties (activation and inactivation).

Caption: A logical workflow for the synthesis and biological evaluation of 3-amino-3-(2-fluorophenyl)propanoic acid.

Conclusion

3-amino-3-(2-fluorophenyl)propanoic acid represents a promising scaffold for the development of novel therapeutics, particularly for CNS disorders. Its synthesis is achievable through established one-pot methodologies. Based on the pharmacology of related analogs, this compound warrants investigation as a potential modulator of GABA-B receptors and Nav1.7 sodium channels. The detailed experimental protocols provided herein offer a clear path for its synthesis and comprehensive biological characterization, paving the way for future drug discovery and development efforts.

References

An In-Depth Technical Guide to 3-amino-3-(2-fluorophenyl)propanoic Acid

IUPAC Name: 3-amino-3-(2-fluorophenyl)propanoic acid

This technical guide provides a comprehensive overview of 3-amino-3-(2-fluorophenyl)propanoic acid, a synthetic amino acid derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and biological significance, with a particular focus on its role in neuroscience.

Introduction

3-amino-3-(2-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid. The presence of a fluorine atom on the phenyl ring at the ortho position is a key structural feature that can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its biological activity. This strategic fluorination often enhances the interaction of the molecule with biological targets, making it a valuable building block in the design of novel therapeutics, especially for neurological disorders. The compound exists as two enantiomers, (S)-3-amino-3-(2-fluorophenyl)propanoic acid and (R)-3-amino-3-(2-fluorophenyl)propanoic acid, each potentially exhibiting distinct pharmacological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of 3-amino-3-(2-fluorophenyl)propanoic acid is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of drug delivery systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₂ | PubChem |

| Molecular Weight | 183.18 g/mol | PubChem |

| IUPAC Name | 3-amino-3-(2-fluorophenyl)propanoic acid | PubChem |

| CAS Number | 151911-32-9 ((S)-enantiomer) | Chem-Impex[1] |

Synthesis and Experimental Protocols

General One-Pot Synthesis of 3-Aryl-β-amino Acids (Rodionov Reaction)

This procedure outlines a one-pot synthesis of 3-amino-3-arylpropionic acids, which can be adapted for 3-amino-3-(2-fluorophenyl)propanoic acid.[2]

Reaction Scheme:

Materials:

-

2-Fluorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

Procedure:

-

A mixture of 2-fluorobenzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux and stirred for 6-8 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.

-

The precipitate is collected by filtration and washed with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis:

Biological Significance and Applications in Neuroscience

3-amino-3-(2-fluorophenyl)propanoic acid and its analogs are of significant interest in neuroscience research due to their structural similarity to endogenous neurotransmitters and their potential to modulate neuronal signaling pathways.

Role in Neurotransmitter System Modulation

As a β-amino acid, this compound is an analog of neurotransmitters like γ-aminobutyric acid (GABA) and β-alanine. It is hypothesized that it may interact with receptors and transporters of these neurotransmitter systems. The fluorophenyl moiety can enhance binding affinity and selectivity for specific biological targets within the central nervous system.[1] Research suggests its utility in investigating synaptic transmission and exploring potential treatments for neurological conditions such as depression and anxiety.[1]

Potential Therapeutic Applications in Neurological Disorders

The unique structural features of 3-amino-3-(2-fluorophenyl)propanoic acid make it a valuable scaffold for the development of drugs targeting a range of neurological disorders. The introduction of the fluorophenyl group can improve pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability, which are critical for CNS-acting drugs.

Potential Signaling Pathway Interaction:

While specific signaling pathways for 3-amino-3-(2-fluorophenyl)propanoic acid are yet to be fully elucidated, its structural similarity to GABA suggests potential interaction with GABAergic signaling. The diagram below illustrates a simplified representation of a generic G-protein coupled receptor (GPCR) signaling pathway, which is a common mechanism for many neurotransmitters.

Conclusion

3-amino-3-(2-fluorophenyl)propanoic acid is a promising and versatile molecule for researchers in the fields of medicinal chemistry and neuroscience. Its unique structural characteristics, conferred by the fluorinated phenyl group, offer significant potential for the development of novel therapeutics for neurological disorders. Further research is warranted to fully elucidate its mechanism of action, identify specific biological targets, and explore its therapeutic efficacy in preclinical and clinical studies. This guide provides a foundational understanding of this compound, intended to support and stimulate future research endeavors.

References

An In-depth Technical Guide on the Biological Activity of 3-amino-3-(2-fluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(2-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest within the medicinal chemistry and pharmaceutical research sectors. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring, make it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological significance of 3-amino-3-(2-fluorophenyl)propanoic acid, focusing on its role as a synthetic precursor and its potential, albeit not yet fully elucidated, pharmacological activities. Due to the limited availability of direct quantitative data on its biological targets, this paper also presents information on structurally related compounds to infer potential areas of activity. Furthermore, a detailed, representative experimental protocol for a radioligand binding assay is provided to guide researchers in the potential evaluation of this and similar compounds.

Introduction

β-Amino acids are crucial components in the development of peptidomimetics and other small molecule drugs. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. 3-Amino-3-(2-fluorophenyl)propanoic acid combines these features, positioning it as a compound of interest for the synthesis of molecules targeting the central nervous system (CNS).[1] While extensive research has been conducted on various fluorinated phenylalanine analogs, specific biological activity data for 3-amino-3-(2-fluorophenyl)propanoic acid remains largely within proprietary domains. This guide synthesizes the available public-domain information and provides a framework for its further investigation.

Role as a Synthetic Precursor

The primary established role of 3-amino-3-(2-fluorophenyl)propanoic acid is as a versatile starting material for the synthesis of more complex and biologically active molecules.[1] Its amino and carboxylic acid functionalities allow for its incorporation into peptide chains or its modification into a variety of other chemical entities.

Table 1: Applications as a Synthetic Precursor

| Application Area | Description |

| Peptidomimetics | The β-amino acid structure allows for the creation of peptide analogs with altered conformations and increased resistance to enzymatic degradation. |

| CNS Drug Discovery | Used in the synthesis of compounds targeting neurological disorders, leveraging the potential of the fluorophenyl moiety to modulate receptor interactions.[1] |

| Novel Heterocycles | Serves as a scaffold for the construction of various heterocyclic systems with potential pharmacological activities. |

Inferred Biological Activity from Structurally Related Compounds

GABA Receptor Modulation

Derivatives of 3-amino-3-arylpropanoic acids have been investigated for their activity at γ-aminobutyric acid (GABA) receptors. For instance, 3-amino-3-(4-chlorophenyl)propanoic acid has been shown to act as a weak antagonist at GABAB receptors. This suggests that the 3-amino-3-phenylpropanoic acid scaffold may have an affinity for GABA receptors, and the nature of the substitution on the phenyl ring likely modulates this activity.

Glutamate Receptor Modulation

Fluorinated phenylalanine analogs have also been explored as modulators of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Given that β-phenylalanine derivatives can interact with these receptors, it is plausible that 3-amino-3-(2-fluorophenyl)propanoic acid could exhibit some activity at glutamate receptor subtypes.

Table 2: Summary of Inferred Biological Activity

| Potential Target | Basis for Inference | Potential Effect |

| GABAB Receptors | Activity of 3-amino-3-(4-chlorophenyl)propanoic acid | Antagonist/Modulator |

| NMDA Receptors | Activity of other fluorinated phenylalanine analogs | Modulator |

It is crucial to emphasize that these are inferred activities and require experimental validation for 3-amino-3-(2-fluorophenyl)propanoic acid.

Experimental Protocols

To facilitate the investigation of the biological activity of 3-amino-3-(2-fluorophenyl)propanoic acid, a detailed, representative protocol for a radioligand binding assay is provided below. This is a standard and robust method to determine the binding affinity of a compound to a specific receptor.

Radioligand Binding Assay for a G-Protein Coupled Receptor (e.g., GABAB Receptor)

Objective: To determine the binding affinity (Ki) of 3-amino-3-(2-fluorophenyl)propanoic acid for a target receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Test Compound: 3-amino-3-(2-fluorophenyl)propanoic acid

-

Radioligand: e.g., [3H]-CGP54626 (a high-affinity GABAB receptor antagonist)

-

Receptor Source: Rat brain cortical membranes or cell lines expressing the human recombinant GABAB receptor.

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., GABA or baclofen).

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Assay Buffer

-

Non-specific Binding: Radioligand + Non-specific Binding Control

-

Displacement: Radioligand + various concentrations of the test compound (3-amino-3-(2-fluorophenyl)propanoic acid).

-

-

The final assay volume is typically 250 µL.

-

Add 50 µL of assay buffer (for total binding) or non-specific binding control.

-

Add 50 µL of the test compound at various concentrations.

-

Add 50 µL of the radioligand at a concentration close to its Kd.

-

Add 100 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Logical Workflow for Drug Discovery

The following diagram illustrates the role of 3-amino-3-(2-fluorophenyl)propanoic acid as a building block in a typical drug discovery workflow.

Caption: Role of 3-amino-3-(2-fluorophenyl)propanoic acid in drug discovery.

Experimental Workflow for Biological Activity Screening

This diagram outlines a typical experimental workflow to characterize the biological activity of a compound like 3-amino-3-(2-fluorophenyl)propanoic acid.

Caption: Workflow for characterizing biological activity.

Conclusion

3-Amino-3-(2-fluorophenyl)propanoic acid is a valuable chemical entity in the field of medicinal chemistry, primarily utilized as a synthetic precursor for the development of novel compounds with potential therapeutic applications, particularly in the CNS. While direct evidence of its biological activity is scarce in publicly accessible literature, the pharmacological profiles of structurally related compounds suggest potential interactions with neurotransmitter systems such as GABA and glutamate receptors. Further experimental investigation, utilizing standard methodologies like the radioligand binding assay detailed herein, is necessary to fully elucidate its biological function and therapeutic potential. The workflows and protocols provided in this guide offer a foundational framework for researchers to undertake such investigations.

References

The Strategic Role of 3-Amino-3-(2-fluorophenyl)propanoic Acid in Modern Drug Discovery: A Technical Overview

For Immediate Release

Shanghai, China – December 24, 2025 – As the landscape of pharmaceutical research evolves, the demand for novel molecular scaffolds with enhanced therapeutic potential continues to grow. Within this context, 3-amino-3-(2-fluorophenyl)propanoic acid, a synthetic β-amino acid derivative, has emerged as a valuable building block in medicinal chemistry. This technical guide provides an in-depth analysis of its potential applications in drug discovery and development, with a focus on its utility in synthesizing next-generation therapeutics, particularly for neurological disorders and metabolic diseases. While not a therapeutic agent in its own right, its unique structural features offer significant advantages in the design of potent and specific bioactive molecules.

Core Physicochemical Properties

3-Amino-3-(2-fluorophenyl)propanoic acid is a derivative of β-phenylalanine, characterized by the presence of a fluorine atom at the ortho position of the phenyl ring. This substitution imparts distinct physicochemical properties that are highly advantageous in drug design.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₂ | [1] |

| Molecular Weight | 183.18 g/mol | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

The introduction of a fluorine atom can significantly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to enhanced interactions with protein residues.

Potential Therapeutic Applications in Drug Scaffolding

The primary utility of 3-amino-3-(2-fluorophenyl)propanoic acid lies in its role as a synthetic intermediate for more complex molecules with therapeutic potential.

Neurological Disorders

This compound is frequently utilized as a foundational element in the synthesis of molecules targeting the central nervous system. Its structural similarity to neurotransmitters suggests its potential for incorporation into molecules designed to modulate neuroreceptors. Research in neuroscience has employed such derivatives to investigate neurotransmitter systems, with the aim of developing novel treatments for conditions like depression and anxiety.

Metabolic Diseases

Derivatives of β-amino acids, including those with a 2-fluorophenyl moiety, have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV). The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The inclusion of the 3-amino-3-(2-fluorophenyl)propanoic acid scaffold can contribute to the potency and selectivity of these inhibitors.

Experimental Protocols

While specific therapeutic data for 3-amino-3-(2-fluorophenyl)propanoic acid is not available, a general experimental workflow for the synthesis and evaluation of a peptide incorporating this amino acid is outlined below.

General Synthesis of a Dipeptide Incorporating 3-Amino-3-(2-fluorophenyl)propanoic Acid

Objective: To synthesize a dipeptide containing 3-amino-3-(2-fluorophenyl)propanoic acid to assess its impact on peptide stability and activity.

Materials:

-

Fmoc-protected 3-amino-3-(2-fluorophenyl)propanoic acid

-

Amine-functionalized resin (e.g., Rink Amide resin)

-

Fmoc-protected standard amino acid

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents (DMF, DCM)

-

HPLC for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Swelling: Swell the amine-functionalized resin in DMF.

-

First Amino Acid Coupling:

-

Deprotect the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Couple the Fmoc-protected 3-amino-3-(2-fluorophenyl)propanoic acid using HBTU/HOBt and DIPEA in DMF.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Deprotection: Remove the Fmoc group from the coupled amino acid with 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple the second Fmoc-protected standard amino acid using the same coupling procedure as in step 2.

-

Final Deprotection: Remove the final Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Visualizing Workflows and Pathways

To further elucidate the role of 3-amino-3-(2-fluorophenyl)propanoic acid in drug discovery, the following diagrams illustrate key processes.

Caption: Workflow for Solid-Phase Peptide Synthesis.

Caption: Role in the Drug Discovery Pipeline.

Conclusion

3-Amino-3-(2-fluorophenyl)propanoic acid represents a key synthetic intermediate whose value lies in its strategic incorporation into larger, more complex molecules. The presence of the ortho-fluorine atom provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While direct therapeutic applications of this compound have not been identified, its role as a versatile building block in the development of novel therapeutics for a range of diseases, including neurological and metabolic disorders, is well-established. Future research will likely continue to leverage the unique properties of this and other fluorinated amino acids to design the next generation of targeted therapies.

References

3-Amino-3-(2-fluorophenyl)propanoic Acid: A Technical Guide to its Potential as a GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The development of GABA analogues is a key strategy in the discovery of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide focuses on 3-amino-3-(2-fluorophenyl)propanoic acid, a fluorinated β-amino acid and a structural analogue of GABA. While specific experimental data for this particular ortho-fluoro isomer is limited in publicly accessible literature, this document provides a comprehensive overview of its potential pharmacological profile by drawing parallels with closely related compounds. This guide outlines putative synthetic routes, detailed protocols for biological evaluation—including receptor binding and functional assays—and discusses potential signaling pathways. All quantitative data presented for analogous compounds are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and guide future research efforts.

Introduction

The inhibitory effects of GABA are primarily mediated through ionotropic GABAA receptors and metabotropic GABAB receptors. Dysregulation of the GABAergic system is implicated in numerous neurological conditions, including epilepsy, anxiety disorders, and spasticity. Consequently, molecules that modulate GABAergic transmission are of significant therapeutic interest.

3-Amino-3-(2-fluorophenyl)propanoic acid, also known as ortho-fluoro-β-phenyl-β-alanine, is a synthetic β-amino acid. The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles compared to its non-fluorinated counterpart. This guide explores the potential of 3-amino-3-(2-fluorophenyl)propanoic acid as a GABA analogue, providing a framework for its synthesis and biological characterization.

Synthesis of 3-Amino-3-(2-fluorophenyl)propanoic Acid

Proposed Synthetic Pathway:

A plausible synthetic route involves the reaction of 2-fluorobenzaldehyde with malonic acid and ammonium acetate in a suitable solvent, such as ethanol, followed by heating. The resulting intermediate can then be decarboxylated to yield the target compound.

Detailed Experimental Protocol (Hypothetical):

-

Materials: 2-fluorobenzaldehyde, malonic acid, ammonium acetate, ethanol.

-

Procedure:

-

To a round-bottom flask, add 2-fluorobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents).

-

Add ethanol as the solvent.

-

Reflux the mixture with stirring for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

-

Biological Evaluation as a GABA Analogue

The biological activity of 3-amino-3-(2-fluorophenyl)propanoic acid as a GABA analogue can be assessed through a series of in vitro and in vivo experiments. These include receptor binding assays, functional assays (electrophysiology), and potentially, behavioral studies in animal models.

GABA Receptor Binding Assays

Radioligand binding assays are essential for determining the affinity of the compound for GABAA and GABAB receptors.

Table 1: Pharmacological Data for Related GABA Analogues

| Compound | Receptor Target | Assay Type | Ki (nM) | IC50 (µM) | Reference |

| Baclofen | GABAB | Radioligand Binding | 130 | - | [1] |

| Phenibut | GABAB | Radioligand Binding | 920 | - | N/A |

| Gabapentin | α2δ subunit of VGCC | Radioligand Binding | 40-100 | - | [2] |

| Tiagabine | GAT1 | [3H]GABA Uptake | - | 0.04-0.1 | [3] |

Note: Data for 3-amino-3-(2-fluorophenyl)propanoic acid is not currently available. The table presents data for well-characterized GABA analogues to provide a comparative context.

Experimental Protocol: GABAA Receptor Binding Assay (Adapted from general protocols)

-

Materials: [3H]Muscimol (radioligand), unlabeled GABA (for non-specific binding), rat brain cortex membranes, binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), test compound (3-amino-3-(2-fluorophenyl)propanoic acid).

-

Procedure:

-

Prepare rat brain cortical membranes by homogenization and centrifugation.

-

In a 96-well plate, add the membrane preparation, [3H]Muscimol at a concentration near its Kd, and varying concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of unlabeled GABA to a set of wells.

-

Incubate the plate at 4°C for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 and Ki values for the test compound.

-

Functional Assays: Electrophysiology

Two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus oocytes expressing recombinant GABA receptors is a standard method to assess the functional activity of a compound as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes

-

Materials: Xenopus laevis oocytes, cRNA for GABAA receptor subunits (e.g., α1, β2, γ2), recording solution (e.g., ND96), GABA, test compound.

-

Procedure:

-

Inject Xenopus oocytes with cRNA encoding the desired GABAA receptor subunits.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Place an oocyte in a recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA at its EC50 concentration to elicit a baseline current response.

-

Apply the test compound alone to assess for agonist activity.

-

Co-apply the test compound with GABA to assess for modulatory (positive or negative) or antagonist activity.

-

Record the changes in membrane current.

-

Analyze the data to determine the compound's effect on receptor function (e.g., EC50 for agonists, IC50 for antagonists).

-

Potential Signaling Pathways

As a GABA analogue, 3-amino-3-(2-fluorophenyl)propanoic acid is expected to interact with components of the GABAergic signaling pathway. The primary targets would be GABAA and GABAB receptors.

Conclusion and Future Directions

3-Amino-3-(2-fluorophenyl)propanoic acid represents an intriguing candidate for investigation as a novel GABA analogue. The ortho-fluorine substitution has the potential to confer advantageous pharmacokinetic and pharmacodynamic properties. However, a significant gap exists in the literature regarding its specific synthesis and biological activity.

Future research should focus on:

-

Developing and optimizing a robust synthetic route for 3-amino-3-(2-fluorophenyl)propanoic acid.

-

Conducting comprehensive in vitro pharmacological profiling, including binding affinity and functional activity at GABAA (including various subunit combinations) and GABAB receptors, as well as GABA transporters.

-

Evaluating its in vivo efficacy in relevant animal models of neurological and psychiatric disorders.

-

Assessing its pharmacokinetic properties, including metabolic stability, bioavailability, and brain penetration.

This technical guide provides a foundational framework to stimulate and guide these future research endeavors, which are essential to fully elucidate the therapeutic potential of 3-amino-3-(2-fluorophenyl)propanoic acid.

References

The Impact of Fluorine on GABA Analogues: A Deep Dive into Structure-Activity Relationships

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated γ-aminobutyric acid (GABA) analogues. It is intended for researchers, scientists, and drug development professionals working in neuroscience and medicinal chemistry. This document explores the profound influence of fluorine substitution on the conformation, receptor affinity, and enzymatic inhibition of GABA analogues, offering insights into the design of novel therapeutic agents targeting the GABAergic system.

Introduction: The Strategic Role of Fluorine in Modulating GABAergic Activity

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. A decline in GABAergic neurotransmission is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1] Consequently, the development of compounds that can modulate the GABA system, either by acting on its receptors or by inhibiting its metabolic enzymes, is of significant therapeutic interest.

Fluorine, with its unique stereoelectronic properties, has emerged as a valuable tool in medicinal chemistry for fine-tuning the pharmacological profile of bioactive molecules.[2] Its introduction into GABA analogues can significantly alter their conformation, pKa, and metabolic stability, leading to enhanced potency, selectivity, and bioavailability. This guide will systematically review the SAR of fluorinated GABA analogues at key molecular targets within the GABAergic system.

The Conformational Influence of Fluorine: The Gauche Effect

A pivotal aspect of the SAR of fluorinated GABA analogues is the conformational constraint imposed by the fluorine atom. The substitution of a hydrogen atom with fluorine can significantly alter the molecule's preferred conformation due to the "gauche effect."[3] This effect describes the tendency of electron-withdrawing groups, such as fluorine, to adopt a gauche conformation relative to an adjacent electron-donating group, like the ammonium group in GABA.[4] This interaction favors a folded conformation of the GABA backbone, which can influence its binding to different receptors and enzymes that recognize specific conformations of the endogenous ligand.[3][4]

For instance, in 3-fluoro-GABA, the gauche interaction between the fluorine and the ammonium substituent is a key design principle to favor a specific conformation, allowing for stereocontrol to probe receptor binding pockets.[3] This conformational biasing is instrumental in dissecting the binding requirements of different GABA receptor subtypes and the active site of GABA-metabolizing enzymes.[4][5]

References

- 1. The role of structure activity relationship studies in the search for new GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemtube3d.com [chemtube3d.com]

- 4. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the ¹H NMR Spectroscopic Analysis of 3-amino-3-(2-fluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 3-amino-3-(2-fluorophenyl)propanoic acid. This document includes a predicted ¹H NMR data table, a comprehensive experimental protocol for data acquisition, and a workflow for structural elucidation.

Predicted ¹H NMR Data

Due to the absence of publicly available experimental ¹H NMR data for 3-amino-3-(2-fluorophenyl)propanoic acid, the following table presents a predicted spectrum. These predictions are derived from the analysis of structurally similar compounds, including 3-aminopropanoic acid, 2-fluorobenzyl derivatives, and general principles of NMR spectroscopy. The proposed solvent for this analysis is Deuterium Oxide (D₂O), which is suitable for polar, acidic, and amino-functionalized compounds.

Table 1: Predicted ¹H NMR Data for 3-amino-3-(2-fluorophenyl)propanoic acid in D₂O

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3', H-4', H-5', H-6' (Aromatic) | 7.10 - 7.60 | Multiplet (m) | - | 4H |

| H-3 (Benzylic CH) | 4.40 - 4.60 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 7-8 Hz | 1H |

| H-2 (Methylene CH₂) | 2.70 - 2.90 | Doublet of Doublets (dd) | J ≈ 7-8 Hz, J ≈ 15-16 Hz | 2H |

| NH₂, COOH | Broad singlet (br s) | - | - | 3H |

Note: The chemical shifts of the amino (NH₂) and carboxylic acid (COOH) protons are highly dependent on the pH and concentration of the sample and will exchange with D₂O, often resulting in a broad, combined signal or no observable signal for the individual protons.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of 3-amino-3-(2-fluorophenyl)propanoic acid.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 3-amino-3-(2-fluorophenyl)propanoic acid directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9 atom % D).

-

If the compound's solubility is limited, gentle vortexing or sonication may be applied to aid dissolution. A co-solvent such as a few drops of deuterated dimethyl sulfoxide (DMSO-d₆) can be used, although this will add solvent signals to the spectrum.

-

For a precise chemical shift reference, a small amount of a water-soluble internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added.

2. NMR Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Solvent: D₂O

-

Temperature: 298 K (25 °C)

-

Spectral Width: 12-16 ppm (centered around 6 ppm)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quantitative analysis)

-

Number of Scans: 16-64 scans (adjust as needed to achieve an adequate signal-to-noise ratio)

-

Receiver Gain: Adjust automatically or manually to avoid signal clipping.

-

Solvent Suppression: If the residual HDO signal is intense, a solvent suppression pulse sequence (e.g., presaturation) should be employed.

3. Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum manually to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the internal standard signal to 0.00 ppm (for TSP) or the residual solvent signal to its known chemical shift (e.g., HDO at ~4.79 ppm at 25 °C).

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons in the molecule.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of 3-amino-3-(2-fluorophenyl)propanoic acid, from sample preparation to final structural confirmation.

Caption: Workflow for ¹H NMR Analysis of 3-amino-3-(2-fluorophenyl)propanoic acid.

Application Note: Analysis of 3-amino-3-(2-fluorophenyl)propanoic Acid Using 13C NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-amino-3-(2-fluorophenyl)propanoic acid is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center and a fluorinated aromatic ring, makes it a valuable building block for synthesizing novel therapeutic agents. The fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy. Accurate structural elucidation and purity assessment are paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This application note details a protocol for the 13C NMR analysis of 3-amino-3-(2-fluorophenyl)propanoic acid and provides a predicted spectral analysis for reference.

Predicted 13C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for 3-amino-3-(2-fluorophenyl)propanoic acid, the following 13C NMR data has been predicted based on the analysis of structurally similar compounds, including 2-fluorotoluene, beta-alanine, and fluorobenzene. The presence of the 19F atom introduces characteristic splitting patterns (C-F coupling) for the carbon atoms in the phenyl ring, which are crucial for unambiguous signal assignment.

Table 1: Predicted 13C NMR Chemical Shifts and Coupling Constants for 3-amino-3-(2-fluorophenyl)propanoic acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (nJCF) |

| C=O | ~175 | s |

| C-F (C2') | ~160 | d, 1JCF ≈ 245 Hz |

| C-ipso (C1') | ~128 | d, 2JCF ≈ 22 Hz |

| C4' | ~129 | d, 3JCF ≈ 8 Hz |

| C6' | ~125 | d, 3JCF ≈ 4 Hz |

| C5' | ~124 | d, 4JCF ≈ 3 Hz |

| C3' | ~115 | d, 2JCF ≈ 21 Hz |

| Cα | ~52 | s |

| Cβ | ~40 | s |

Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS) and can vary depending on the solvent and pH. Coupling constants (J) are given in Hertz (Hz). 's' denotes a singlet and 'd' denotes a doublet.

Experimental Protocol

This section provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of 3-amino-3-(2-fluorophenyl)propanoic acid.

1. Sample Preparation

-

Dissolution: Accurately weigh 15-25 mg of 3-amino-3-(2-fluorophenyl)propanoic acid and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts. D₂O is a good starting point for this water-soluble compound.

-

pH Adjustment: The ionization state of the amino and carboxylic acid groups is pH-dependent and will significantly affect the chemical shifts of nearby carbons (C=O, Cα, Cβ). For reproducibility, it is advisable to adjust the pH of the D₂O solution to a specific value (e.g., physiological pH ~7.4) using dilute DCl or NaOD.

-